N-(2,5-dichlorophenyl)-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-(2,5-dichlorophenyl)-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic small molecule featuring a dihydropyrimidinone core substituted with an isopropyl group at position 4 and an acetamide linker connected to a 2,5-dichlorophenyl moiety. The 2,5-dichlorophenyl group may enhance lipophilicity and influence binding interactions, while the isopropyl substituent could modulate steric and electronic effects on the pyrimidinone ring.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-9(2)12-6-15(22)20(8-18-12)7-14(21)19-13-5-10(16)3-4-11(13)17/h3-6,8-9H,7H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEFZQQYIRERAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the pyrimidinone core, substituents, and aromatic moieties. Key comparisons are outlined below:
Core Modifications: Pyrimidinone vs. Thio-Pyrimidinone
- Compound 5.6: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () Structural Differences: Replaces the pyrimidinone oxygen at position 2 with a sulfur atom and introduces a methyl group at position 4 instead of isopropyl. Physicochemical Properties:
- Melting point: 230°C (vs. unrecorded for the target compound).
NMR Data: Distinct downfield shifts for NHCO (δ 10.10 ppm) and aromatic protons (δ 7.82–7.28 ppm), reflecting electronic effects of the thio group .
- Compound 5.15: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide () Structural Differences: Substitutes the 2,5-dichlorophenyl group with a 4-phenoxy-phenyl moiety. Physicochemical Properties:
- Lower melting point (224°C) compared to Compound 5.6, likely due to reduced crystallinity from the bulky phenoxy group . Functional Impact: The phenoxy group may enhance π-π stacking interactions but reduce electrophilicity compared to chlorine substituents.
Aromatic Substituent Variations
- Benzothiazole Derivatives (): Examples: N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide, N-(6-chlorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide. Key Differences: Benzothiazole cores replace the pyrimidinone ring, and substituents vary (e.g., trifluoromethyl, methoxy). Functional Insights: Benzothiazoles are associated with enhanced metabolic stability but may exhibit different binding modes due to planar aromatic systems .
Complex Peptide Hybrids ():
- Examples: (R)- and (S)-configured peptides with tetrahydropyrimidinone units.
- Structural Contrast : The target compound lacks the peptide backbone and stereochemical complexity seen here.
- Implications: Peptide hybrids may offer improved selectivity but face challenges in bioavailability compared to the smaller, non-peptidic target compound .
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Synthetic Yields : Compound 5.6 was synthesized in 80% yield , suggesting that analogous routes for the target compound may require optimization due to steric hindrance from the isopropyl group.
- Hydrogen-Bonding Patterns: The pyrimidinone core in the target compound likely participates in stronger hydrogen bonds (vs. thio analogs), critical for interactions with biological targets like enzymes or receptors .
- Electron-Withdrawing Effects: The 2,5-dichlorophenyl group may confer greater electron-withdrawing effects than 2,3-dichloro or phenoxy substituents, influencing reactivity and binding affinity .
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